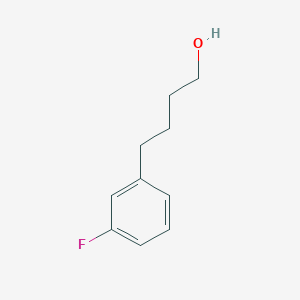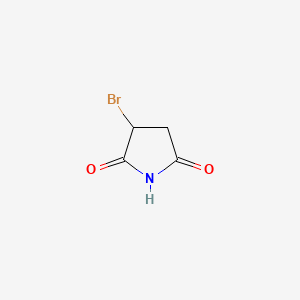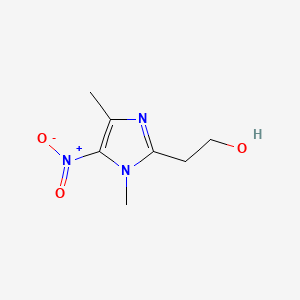
2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol
概要
説明
2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a nitro group and an ethanol moiety, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,4-dimethylimidazole with nitric acid to introduce the nitro group, followed by the addition of an ethanol moiety through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound often employs a multi-step process, starting with the nitration of 1,4-dimethylimidazole. The nitration reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The ethanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Amino derivatives: Formed through reduction of the nitro group.
Oxides: Formed through oxidation reactions.
Substituted imidazoles: Formed through nucleophilic substitution reactions.
科学的研究の応用
2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The ethanol moiety enhances the compound’s solubility and facilitates its transport across cell membranes .
類似化合物との比較
Metronidazole: Another nitroimidazole compound with similar antimicrobial properties.
Tinidazole: Shares structural similarities and is used as an antiprotozoal agent.
Ornidazole: Known for its use in treating infections caused by anaerobic bacteria.
Uniqueness: 2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and an ethanol moiety makes it a versatile intermediate in various synthetic pathways .
特性
CAS番号 |
104575-38-4 |
|---|---|
分子式 |
C7H11N3O3 |
分子量 |
185.18 g/mol |
IUPAC名 |
2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11N3O3/c1-5-7(10(12)13)9(2)6(8-5)3-4-11/h11H,3-4H2,1-2H3 |
InChIキー |
NADMOGUINHQDOV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=N1)CCO)C)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
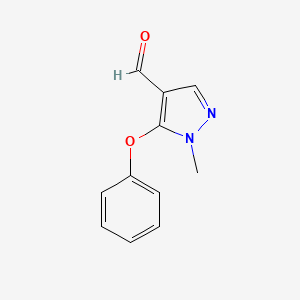
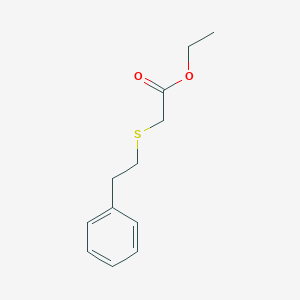
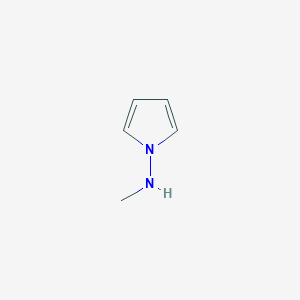
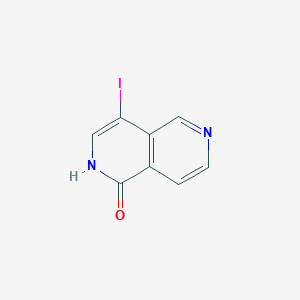

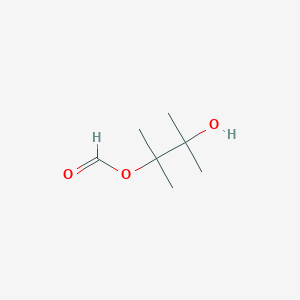

![6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one](/img/structure/B8729634.png)
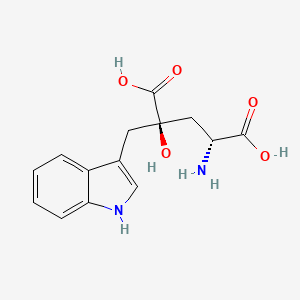
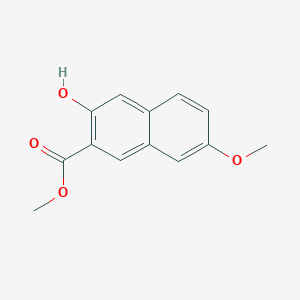
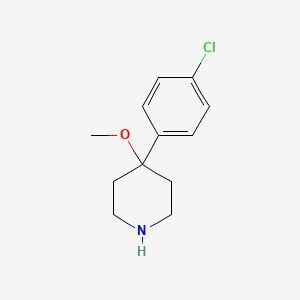
![2-phenyl-1,3,8-Triazaspiro[4.5]dec-1-en-4-one](/img/structure/B8729680.png)
